BenchChemオンラインストアへようこそ!

7-Methoxyoctahydropyrrolo[1,2-a]pyrazine

CNS drug discovery blood-brain barrier permeability conformational constraint

7-Methoxyoctahydropyrrolo[1,2-a]pyrazine is a rigid chiral piperazine mimetic with a saturated bicyclic core and 7-methoxy substituent. The methoxy group provides additional H-bond capacity (2 vs. 1 acceptor), altered lipophilicity, and steric constraints that enhance target specificity. Validated as a proline bioisostere in IAP antagonist programs (cIAP1 IC50=1.3 nM; MDA-MB-231 GI50=1.8 nM). Ideal for CNS lead optimization, SAR investigations, and metabolic profiling versus the unsubstituted scaffold. Source stereochemically defined material for reproducible results.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
Cat. No. B12301372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxyoctahydropyrrolo[1,2-a]pyrazine
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCOC1CC2CNCCN2C1
InChIInChI=1S/C8H16N2O/c1-11-8-4-7-5-9-2-3-10(7)6-8/h7-9H,2-6H2,1H3
InChIKeyATHHKQMHRWUULC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxyoctahydropyrrolo[1,2-a]pyrazine: Core Scaffold and Differentiation from Generic Octahydropyrrolo[1,2-a]pyrazine Analogs


7-Methoxyoctahydropyrrolo[1,2-a]pyrazine is a chiral, nitrogen-containing bicyclic heterocycle featuring a fully saturated octahydropyrrolo[1,2-a]pyrazine core with a methoxy substituent at the 7-position [1]. This scaffold belongs to a broader class of constrained piperazine mimetics that exhibit reduced conformational flexibility relative to monocyclic piperazines while retaining comparable basicity, a property that enhances target engagement specificity in central nervous system (CNS) drug discovery . The parent octahydropyrrolo[1,2-a]pyrazine scaffold has been validated as a proline bioisostere in inhibitor of apoptosis protein (IAP) antagonist programs and as a core motif in calcium channel blockers and 5-HT1A receptor ligands [2][3][4].

Why 7-Methoxyoctahydropyrrolo[1,2-a]pyrazine Cannot Be Substituted with Unsubstituted Octahydropyrrolo[1,2-a]pyrazine or Alternative Scaffolds


Substituting 7-Methoxyoctahydropyrrolo[1,2-a]pyrazine with the unsubstituted octahydropyrrolo[1,2-a]pyrazine core (MW 126 Da, LogP 0.39) introduces a significant physicochemical and pharmacological divergence . The methoxy group at position 7 (MW 156.23 Da) confers distinct hydrogen bonding capacity (2 H-bond acceptors vs. 1 in the unsubstituted core), altered lipophilicity, and steric constraints that directly impact receptor binding geometry and metabolic stability . Moreover, substitution pattern-dependent biological activity has been established within pyrrolo[1,2-a]pyrazine derivatives: studies show that the presence of a methoxy group at specific positions critically influences antiproliferative potency, with methoxy-substituted analogs inhibiting U937 lymphoma cell viability while halogen-substituted counterparts exhibit negligible activity [1]. These findings preclude generic substitution without quantitative validation of target engagement and functional activity in the intended assay system.

Quantitative Comparative Evidence for 7-Methoxyoctahydropyrrolo[1,2-a]pyrazine Differentiation


Conformational Restriction and CNS Property Differentiation Relative to Monocyclic Piperazine

The octahydropyrrolo[1,2-a]pyrazine scaffold, including 7-methoxy substituted variants, functions as a rigid piperazine analog wherein the bicyclic framework reduces conformational flexibility relative to monocyclic piperazine (C4H10N2, MW 86.14, tPSA 24.1 Ų) while preserving the basic nitrogen centers essential for receptor engagement . This conformational restriction reduces the entropic penalty upon target binding and may improve blood-brain barrier penetration predictability. The methoxy substituent at position 7 introduces an additional hydrogen bond acceptor (total HBA = 2, tPSA = 15.3 Ų for unsubstituted core vs. 24.5 Ų estimated for methoxy derivative), modulating polarity and potentially influencing CNS penetration and efflux transporter susceptibility .

CNS drug discovery blood-brain barrier permeability conformational constraint

Methoxy Substitution-Driven Anticancer Activity: Positional Specificity in Pyrrolo[1,2-a]pyrazine Derivatives

In a systematic structure-activity relationship study of pyrrolo[1,2-a]pyrazine derivatives, compound 6b bearing a methoxy group at the ortho-position of an aromatic ring demonstrated potent inhibition of human lymphoma U937 cell viability, whereas compounds 6t–w bearing halogen substituents (fluorine, chlorine, bromine) at the same ortho-position exhibited negligible inhibitory activity [1]. Furthermore, compound 6x with a 2,4-dimethoxyphenyl substituent inhibited U937 cell survival more potently than 6b, while compound 6y bearing a 2,5-dimethoxyphenyl moiety showed no effective inhibition, underscoring the critical importance of substituent orientation [1].

anticancer lymphoma structure-activity relationship

Octahydropyrrolo[1,2-a]pyrazine Scaffold Validation as Proline Bioisostere in IAP Antagonists

The octahydropyrrolo[1,2-a]pyrazine scaffold was rationally designed as a proline bioisostere based on X-ray co-crystal structural analysis of the AVPI tetrapeptide motif bound to XIAP protein [1]. Lead optimization on this scaffold yielded compound 45, which demonstrated potent cIAP1 inhibitory activity with an IC50 of 1.3 nM and XIAP inhibitory activity with an IC50 of 200 nM, representing an approximately 154-fold selectivity for cIAP1 over XIAP [2]. This compound also exhibited strong tumor growth inhibitory activity with a GI50 of 1.8 nM in MDA-MB-231 breast cancer cells [2].

IAP antagonist proline mimetic cancer therapeutics

Tri-Cyclic Octahydropyrrolo[1,2-a]pyrazine Derivatives: Metabolic Stability Gains via Cyclopropane Incorporation

In a scaffold optimization program, octahydropyrrolo[1,2-a]pyrazine lead compound A was modified to tri-cyclic octahydro-1H-cyclopropa[4,5]pyrrolo[1,2-a]pyrazines 1 and 2 by introducing a cyclopropane moiety to block the predicted metabolic site [1]. Compounds 1 and 2 demonstrated improved metabolic stability relative to parent compound A while maintaining binding affinity for cIAP [1]. Compound 2 exhibited significant in vivo pharmacodynamic effects, increasing tumor necrosis factor-alpha (TNF-α) mRNA in a dose-dependent manner [1].

metabolic stability IAP antagonist PK optimization

High-Impact Research and Industrial Application Scenarios for 7-Methoxyoctahydropyrrolo[1,2-a]pyrazine Based on Comparative Evidence


Medicinal Chemistry: CNS-Targeted Scaffold for Constrained Piperazine Bioisostere Replacement

7-Methoxyoctahydropyrrolo[1,2-a]pyrazine is appropriately deployed as a rigid piperazine mimetic in CNS drug discovery programs where reducing conformational entropy and improving blood-brain barrier permeability predictability are critical design objectives. The bicyclic framework (rotatable bonds = 0) constrains the geometry of the basic nitrogen centers, potentially reducing off-target promiscuity associated with flexible monocyclic diamines . The methoxy substituent provides an additional hydrogen bond acceptor that can be exploited for target-specific interactions or solubility modulation.

Oncology Drug Discovery: IAP Antagonist Lead Optimization and Proline Mimetic Scaffolding

Based on the validated octahydropyrrolo[1,2-a]pyrazine scaffold as a proline bioisostere in IAP antagonist programs, 7-Methoxyoctahydropyrrolo[1,2-a]pyrazine represents a chemically tractable building block for lead optimization campaigns targeting cIAP1 and XIAP [1]. The scaffold has demonstrated capacity for sub-nanomolar cIAP1 inhibition (IC50 = 1.3 nM) and potent cellular activity (GI50 = 1.8 nM in MDA-MB-231 cells), establishing proof-of-concept for this chemotype in oncology applications [1].

Structure-Activity Relationship Studies: Methoxy Positional Scanning and Substitution Pattern Analysis

7-Methoxyoctahydropyrrolo[1,2-a]pyrazine is suited for systematic SAR investigations exploring the impact of methoxy substitution on the octahydropyrrolo[1,2-a]pyrazine framework. Prior studies in related pyrrolo[1,2-a]pyrazine series demonstrate that methoxy substitution can qualitatively determine biological activity in lymphoma cell assays, while the precise orientation of methoxy groups critically influences potency [2]. Comparative evaluation of 7-methoxy stereoisomers and regioisomers provides a defined chemical space for mapping substituent-dependent pharmacology.

Metabolic Stability Optimization: Assessment of Substitution Effects on In Vitro Clearance

Given evidence that the octahydropyrrolo[1,2-a]pyrazine scaffold contains identifiable metabolic soft spots amenable to rational modification [3], 7-Methoxyoctahydropyrrolo[1,2-a]pyrazine serves as a baseline compound for evaluating the impact of 7-position substitution on microsomal stability, cytochrome P450 inhibition, and reactive metabolite formation. Comparative metabolic profiling against the unsubstituted core (octahydropyrrolo[1,2-a]pyrazine, MW 126 Da, LogP 0.39) enables quantitative assessment of the methoxy group's influence on Phase I and Phase II metabolism .

Quote Request

Request a Quote for 7-Methoxyoctahydropyrrolo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.